molecular formula C12H12N2O2 B13323049 2-(8-Methoxyquinolin-3-yl)acetamide CAS No. 1421602-83-6

2-(8-Methoxyquinolin-3-yl)acetamide

Cat. No.: B13323049
CAS No.: 1421602-83-6
M. Wt: 216.24 g/mol
InChI Key: LRQKAJHYASMEGW-UHFFFAOYSA-N
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Description

2-(8-Methoxyquinolin-3-yl)acetamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxyquinolin-3-yl)acetamide typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic amine in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(8-Methoxyquinolin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(8-Methoxyquinolin-3-yl)acetamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Methoxyquinolin-3-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and acetamide group at the 3-position contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

1421602-83-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(8-methoxyquinolin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-16-10-4-2-3-9-5-8(6-11(13)15)7-14-12(9)10/h2-5,7H,6H2,1H3,(H2,13,15)

InChI Key

LRQKAJHYASMEGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)CC(=O)N

Origin of Product

United States

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